

Diisobutyl Adipate: Application Notes for Pharmaceutical Formulations

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Compound of Interest		
Compound Name:	Diisobutyl Adipate	
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For Researchers, Scientists, and Drug Development Professionals

Introduction

Diisobutyl Adipate (DIBA) is a diester of isobutyl alcohol and adipic acid, presenting as a colorless, odorless, and non-greasy liquid.[1] While extensively utilized in the cosmetics industry as an emollient, solvent, and plasticizer, its potential as a versatile excipient in pharmaceutical formulations is an area of growing interest.[1][2] Its lipophilic nature, excellent spreading characteristics, and favorable safety profile make it a candidate for various drug delivery systems, particularly in topical and transdermal applications.[1][2] DIBA can also be explored as a solvent for poorly water-soluble active pharmaceutical ingredients (APIs) in oral formulations.

This document provides detailed application notes and experimental protocols for evaluating **Diisobutyl Adipate** as a pharmaceutical excipient.

Physicochemical Properties

A summary of the key physicochemical properties of **Diisobutyl Adipate** is presented in Table 1.

Table 1: Physicochemical Properties of Diisobutyl Adipate



Property	Value	Reference(s)
CAS Number	141-04-8	
Molecular Formula	C14H26O4	_
Molecular Weight	258.35 g/mol	_
Appearance	Colorless, odorless liquid	_
Boiling Point	278-280 °C	_
Melting Point	-20 °C	_
Density	0.9534 g/cm³ at 19 °C	_
Solubility	Soluble in most organic solvents; insoluble in water.	_
LogP	~3.85	_

Applications in Pharmaceutical Formulations

Diisobutyl Adipate's properties suggest its utility in several pharmaceutical formulation types:

- Topical and Transdermal Formulations: As a non-greasy emollient and solvent, DIBA can
 enhance the aesthetic appeal and spreadability of creams, lotions, and gels. Its lipophilicity
 may also contribute to its function as a penetration enhancer, facilitating the transport of APIs
 across the stratum corneum.
- Oral Formulations: For poorly water-soluble drugs (BCS Class II and IV), DIBA can be investigated as a lipidic solvent in self-emulsifying drug delivery systems (SEDDS) or other lipid-based formulations to improve solubility and bioavailability.
- Parenteral Formulations: While less common, its solvent properties could be explored for specialized parenteral formulations, though thorough toxicity and compatibility studies are essential.

Experimental Protocols



The following sections provide detailed protocols for key experiments to evaluate the performance of **Diisobutyl Adipate** in pharmaceutical formulations.

API Solubility Determination in Diisobutyl Adipate

Objective: To determine the saturation solubility of an API in **Diisobutyl Adipate**.

Methodology: A high-throughput screening method or a conventional shake-flask method can be employed.

Protocol: Shake-Flask Method

- Preparation: Add an excess amount of the API to a known volume (e.g., 2 mL) of Diisobutyl
 Adipate in a sealed glass vial.
- Equilibration: Place the vials in a thermostatically controlled shaker bath set at a specific temperature (e.g., 25°C or 37°C). Agitate the vials for a predetermined period (e.g., 48-72 hours) to ensure equilibrium is reached.
- Sample Collection and Preparation: After equilibration, centrifuge the vials to separate the undissolved API. Carefully collect an aliquot of the supernatant.
- Analysis: Dilute the supernatant with a suitable solvent and analyze the API concentration using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
- Data Presentation: Express the solubility as mg/mL or g/100g.

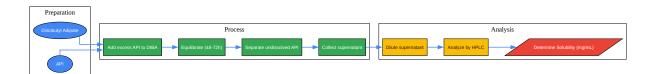
Hypothetical Data Presentation:

Table 2: Hypothetical Solubility of Model APIs in **Diisobutyl Adipate** at 25°C

API	LogP	Solubility in DIBA (mg/mL)
Ibuprofen	3.97	150.5 ± 5.2
Ketoconazole	4.3	85.2 ± 3.1
Griseofulvin	2.2	25.8 ± 1.5



Note: The data in this table is for illustrative purposes only and does not represent actual experimental results.



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Caption: Workflow for API Solubility Determination in DIBA.

In Vitro Skin Permeation Study using Franz Diffusion Cells

Objective: To evaluate the potential of **Diisobutyl Adipate** to enhance the permeation of an API across the skin.

Methodology: The in vitro permeation study is conducted using vertical Franz diffusion cells.

Protocol:

- Skin Preparation: Porcine ear skin is commonly used as a surrogate for human skin. The skin is carefully excised, and subcutaneous fat is removed. The prepared skin is mounted on the Franz diffusion cell with the stratum corneum facing the donor compartment.
- Receptor Medium: The receptor compartment is filled with a suitable receptor medium (e.g., phosphate-buffered saline, PBS) and continuously stirred. The temperature is maintained at 32°C to mimic skin surface temperature.
- Formulation Application: A finite dose of the test formulation (containing the API and
 Diisobutyl Adipate) is applied to the skin surface in the donor compartment.



- Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), samples are withdrawn from the receptor compartment, and the volume is replaced with fresh receptor medium.
- Analysis: The concentration of the API in the collected samples is quantified using a validated analytical method (e.g., HPLC).
- Data Analysis: The cumulative amount of API permeated per unit area of the skin is plotted against time. The steady-state flux (Jss) is calculated from the slope of the linear portion of the curve.

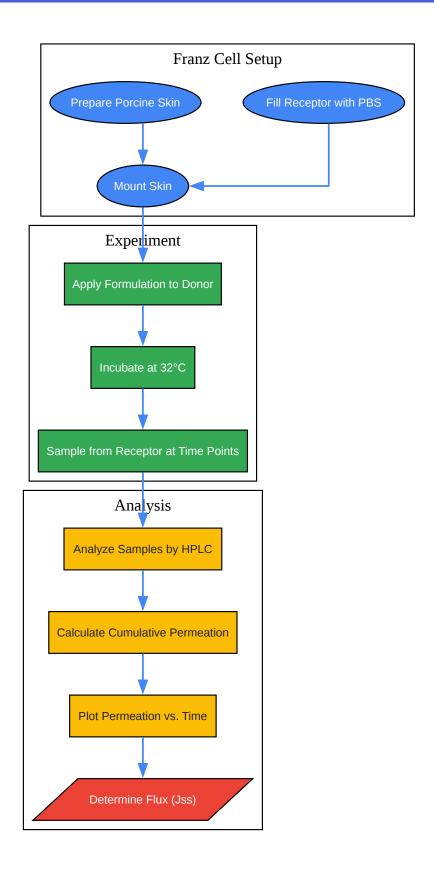
Hypothetical Data Presentation:

Table 3: Hypothetical Permeation Parameters of a Model API from Formulations With and Without **Diisobutyl Adipate**

Formulation	Steady-State Flux (Jss) (µg/cm²/h)	Permeability Coefficient (Kp) (cm/h x 10 ⁻³)	Enhancement Ratio*
Control (without DIBA)	5.2 ± 0.8	1.3 ± 0.2	1.0
Formulation with 5% DIBA	15.6 ± 1.5	3.9 ± 0.4	3.0
Formulation with 10% DIBA	22.1 ± 2.1	5.5 ± 0.5	4.25

^{*}Enhancement Ratio = Jss of test formulation / Jss of control formulation Note: The data in this table is for illustrative purposes only and does not represent actual experimental results.





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Caption: Experimental Workflow for In Vitro Skin Permeation Study.



Stability Testing of a Topical Formulation Containing Diisobutyl Adipate

Objective: To assess the physical and chemical stability of a topical cream formulation containing **Diisobutyl Adipate** under accelerated and long-term storage conditions.

Methodology: The stability study is conducted according to ICH guidelines.

Protocol:

- Batch Preparation: Prepare three batches of the topical cream formulation containing the API and Diisobutyl Adipate.
- Storage Conditions: Store the samples in their final packaging at the following conditions:
 - \circ Long-term: 25°C ± 2°C / 60% RH ± 5% RH for 12 months.
 - Accelerated: 40°C ± 2°C / 75% RH ± 5% RH for 6 months.
- Testing Intervals: Test the samples at specified time points (e.g., 0, 3, 6, 9, 12 months for long-term; 0, 1, 3, 6 months for accelerated).
- Parameters to be Tested:
 - Physical: Appearance, color, odor, pH, viscosity, and phase separation.
 - Chemical: Assay of the API and quantification of any degradation products by HPLC.
 - Microbiological: Microbial limits testing.
- Data Analysis: Compare the results at each time point to the initial data and the established specifications.

Hypothetical Data Presentation:

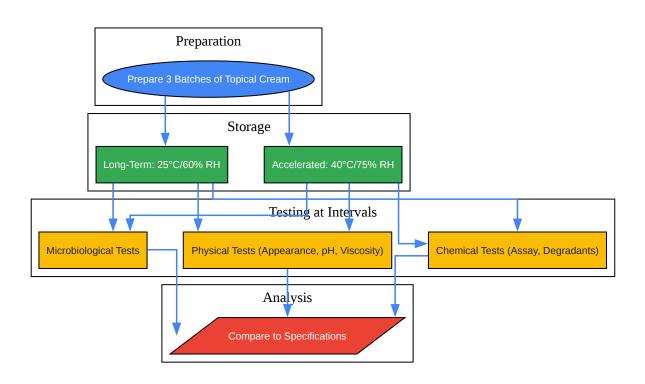
Table 4: Hypothetical Stability Data for a Topical Cream with 5% **Diisobutyl Adipate** (Accelerated Conditions: 40°C/75% RH)



Time (Months)	Appearance	рН	Viscosity (cP)	API Assay (%)	Total Degradants (%)
0	White, homogenous cream	5.5	15,200	100.2	<0.1
1	White, homogenous cream	5.4	15,150	99.8	0.15
3	White, homogenous cream	5.3	15,000	99.5	0.25
6	White, homogenous cream	5.2	14,800	98.9	0.45

Note: The data in this table is for illustrative purposes only and does not represent actual experimental results.





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Caption: Stability Testing Workflow for Topical Formulations.

In Vitro Drug Release Testing (IVRT)

Objective: To measure the rate and extent of drug release from a semi-solid formulation containing **Diisobutyl Adipate**.

Methodology: The USP General Chapter <1724> provides guidance on in vitro drug release testing for semi-solid dosage forms, often utilizing vertical diffusion cells.

Protocol:

- Apparatus Setup: Assemble the vertical diffusion cells (e.g., Franz cells).
- Membrane: Place a synthetic, inert membrane between the donor and receptor chambers.



- Receptor Medium: Fill the receptor chamber with a suitable dissolution medium that ensures sink conditions.
- Formulation Application: Apply a known amount of the formulation to the membrane in the donor chamber.
- Sampling: At specified time intervals, withdraw samples from the receptor compartment and replace with fresh medium.
- Analysis: Analyze the drug concentration in the samples using a validated analytical method (e.g., HPLC).
- Data Analysis: Plot the cumulative amount of drug released per unit area versus the square root of time. The release rate can be determined from the slope of the linear portion of the plot.

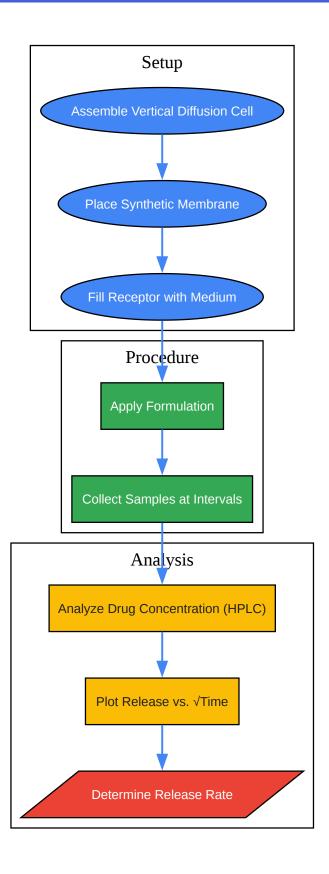
Hypothetical Data Presentation:

Table 5: Hypothetical In Vitro Release of a Model API from a Cream with and without **Diisobutyl Adipate**

Time (hours)	Cumulative Release (%) - Control	Cumulative Release (%) - 5% DIBA
1	15.2 ± 1.8	25.5 ± 2.1
2	22.5 ± 2.1	38.2 ± 2.5
4	35.8 ± 2.9	55.9 ± 3.2
6	48.1 ± 3.5	72.4 ± 4.1

Note: The data in this table is for illustrative purposes only and does not represent actual experimental results.





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Caption: In Vitro Drug Release Testing Workflow.



Safety and Toxicology

Diisobutyl Adipate is generally considered to have a low toxicity profile. However, for pharmaceutical applications, a thorough evaluation of its safety is paramount. Key toxicological data should be reviewed, and if necessary, further studies should be conducted based on the intended route of administration and dosage.

Conclusion

Diisobutyl Adipate presents a promising profile for use as a pharmaceutical excipient, particularly in topical and transdermal formulations, due to its desirable physicochemical properties and favorable safety data from the cosmetics industry. The experimental protocols provided in these application notes offer a framework for researchers and formulation scientists to systematically evaluate its potential to enhance drug solubility, skin permeation, and formulation stability. Further research is warranted to fully elucidate its performance with a wide range of APIs and in various dosage forms.

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